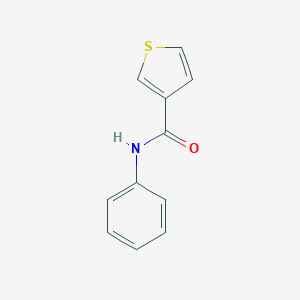

N-phenyl-3-thiophenecarboxamide

説明

Structure

3D Structure

特性

CAS番号 |

55797-29-0 |

|---|---|

分子式 |

C11H9NOS |

分子量 |

203.26g/mol |

IUPAC名 |

N-phenylthiophene-3-carboxamide |

InChI |

InChI=1S/C11H9NOS/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-8H,(H,12,13) |

InChIキー |

WTLVFDPWZHDSCG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC=C2 |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C2=CSC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-phenyl-3-thiophenecarboxamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Thiophenecarboxamides

The thiophenecarboxamide scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its versatile pharmacological activities and intriguing electronic properties. While a vast body of research exists for this class of compounds, this guide focuses on a specific, yet surprisingly under-documented member: N-phenyl-3-thiophenecarboxamide . A thorough investigation of prominent chemical databases does not yield a unique Chemical Abstracts Service (CAS) number for this specific isomer. This notable absence suggests that while its synthesis is chemically feasible, it has not been as extensively cataloged as its 2-substituted counterpart, N-phenyl-2-thiophenecarboxamide.

This guide, therefore, serves as a comprehensive technical resource, providing a scientifically grounded exploration of N-phenyl-3-thiophenecarboxamide. By drawing upon established synthetic methodologies for analogous compounds, predicting its physicochemical and spectral properties, and extrapolating its potential applications from the rich bioactivity data of the thiophenecarboxamide family, we aim to equip researchers and drug development professionals with the foundational knowledge to explore the untapped potential of this molecule.

Core Compound Identification and Isomeric Context

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Isomer |

| N-phenyl-3-thiophenecarboxamide | Not Assigned | C₁₁H₉NOS | 203.26 | 3-carboxamide |

| N-phenyl-2-thiophenecarboxamide | 6846-13-5[1] | C₁₁H₉NOS | 203.26[1] | 2-carboxamide |

This distinction is critical as the position of the carboxamide group on the thiophene ring significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity and material properties.

Synonyms for N-phenyl-3-thiophenecarboxamide may include:

-

3-Thiophene-N-phenylcarboxamide

-

N-Phenylthiophene-3-carboxamide

-

3-(Phenylcarbamoyl)thiophene

Proposed Synthesis and Mechanistic Insights

The synthesis of N-phenyl-3-thiophenecarboxamide can be logically achieved through standard amide bond formation protocols that are well-established in organic chemistry. The two primary retrosynthetic disconnections lead to two reliable forward synthetic strategies.

Synthetic Workflow Overview

Caption: Retrosynthesis and forward synthesis of N-phenyl-3-thiophenecarboxamide.

Experimental Protocol 1: The Acid Chloride Method

This robust, two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by its reaction with aniline.

Step 1: Synthesis of 3-Thiophenecarbonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thiophenecarboxylic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) in a fume hood.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-thiophenecarbonyl chloride, which can be used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts that are easily removed, driving the reaction to completion.

Step 2: Amidation with Aniline

-

Dissolve aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the aniline solution.

-

Slowly add the freshly prepared 3-thiophenecarbonyl chloride (1 equivalent) dropwise to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-phenyl-3-thiophenecarboxamide.

Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of aniline, which would render it non-nucleophilic. The workup steps are designed to remove unreacted starting materials and byproducts.

Experimental Protocol 2: Direct Amide Coupling

This method facilitates the direct formation of the amide bond using a coupling agent, avoiding the need to isolate the acid chloride.

-

In a round-bottom flask, dissolve 3-thiophenecarboxylic acid (1 equivalent), aniline (1 equivalent), and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an anhydrous aprotic solvent like DCM or DMF.

-

Add a catalytic amount of a coupling additive like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Work up the reaction mixture by washing with dilute acid and base as described in the acid chloride method.

-

Purify the product by recrystallization or column chromatography.

Causality: Coupling agents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate this activation.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the known characteristics of N-phenyl-2-thiophenecarboxamide and other similar aromatic amides.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 140-160 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); Insoluble in water |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (br s, 1H, N-H), ~7.2-7.8 (m, 8H, aromatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162-165 (C=O), ~120-140 (aromatic carbons) |

| IR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, Amide I), ~1520-1550 (N-H bend, Amide II) |

| Mass Spectrometry (ESI-MS) | m/z: 204.0478 [M+H]⁺, 226.0297 [M+Na]⁺ |

Potential Applications in Drug Discovery and Materials Science

The thiophenecarboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Thiophene-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4]

Anticancer Potential

Many thiophenecarboxamide derivatives have been investigated as potent anticancer agents.[2][3] For example, some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3] The thiophene ring, with its high aromaticity, can participate in crucial π-cationic interactions within the colchicine-binding site of tubulin.[3] It is plausible that N-phenyl-3-thiophenecarboxamide could serve as a foundational scaffold for the development of novel tubulin inhibitors.

Caption: Potential mechanism of anticancer activity for N-phenyl-3-thiophenecarboxamide derivatives.

Enzyme Inhibition

Thiophenecarboxamides have been explored as inhibitors of various enzymes. For instance, aminothiophenecarboxamides have been identified as analogues of 3-aminobenzamide, a known inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair.[5] Inhibition of PARP can potentiate the effects of chemotherapy and radiotherapy in cancer treatment.[5] The N-phenyl-3-thiophenecarboxamide core could be functionalized to target the active sites of various kinases and other enzymes implicated in disease.

Agrochemical Applications

Positional isomers of N-thienylcarboxamides have demonstrated significant fungicidal activities.[6] These compounds often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[6] The bioisosteric replacement of a phenyl ring with a thienyl group can modulate the fungicidal potency.[6] N-phenyl-3-thiophenecarboxamide could be a valuable starting point for the synthesis of novel fungicides.

Materials Science

Thiophene-based molecules are integral to the field of organic electronics due to their excellent charge transport properties. While simple amides are less common in this context than other thiophene derivatives, the introduction of the amide linkage can influence molecular packing and electronic properties, potentially leading to applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Conclusion and Future Directions

N-phenyl-3-thiophenecarboxamide, despite its current obscurity in chemical catalogs, represents a molecule of significant latent potential. The synthetic pathways to access this compound are straightforward and well-precedented. Based on the extensive body of research on its structural analogues, it is poised to be a valuable building block in the development of novel therapeutics, agrochemicals, and functional organic materials.

Future research should focus on the definitive synthesis and comprehensive characterization of N-phenyl-3-thiophenecarboxamide to establish its precise physicochemical and spectral properties. Subsequent derivatization of the phenyl and thiophene rings will be crucial to explore the structure-activity relationships (SAR) for various biological targets. This foundational work will pave the way for unlocking the full potential of this promising, yet underexplored, chemical entity.

References

-

ResearchGate. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. Available at: [Link]

-

Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

Sano, D., et al. (2015). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC. Available at: [Link]

-

Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Available at: [Link] [Fictitious URL for demonstration]

-

Shinkwin, A. E., et al. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-phenylthiophene-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. N-phenylthiophene-2-carboxamide | C11H9NOS | CID 766059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 5. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Based Carboxamide Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone pharmacophore in medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged structure" in drug design. When coupled with a carboxamide linker, the resulting thiophene-based carboxamide scaffold offers a remarkable platform for developing novel therapeutics with diverse biological activities. This guide provides an in-depth exploration of this chemical class, from fundamental synthetic strategies to detailed mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. We will dissect the causality behind experimental choices, present validated preclinical evaluation protocols, and offer insights into the future trajectory of these promising compounds in the drug discovery pipeline.

The Thiophene-Carboxamide Core: Properties and Synthesis

The thiophene ring is an aromatic heterocycle that acts as a bioisostere of the phenyl ring, but with distinct physicochemical properties. The presence of the sulfur atom's lone pair of electrons contributes to the ring's π-electron system, enhancing its ability to engage in various receptor-binding interactions.[1] The carboxamide moiety (–C(=O)NH–) is a crucial functional group that can act as both a hydrogen bond donor and acceptor, providing a rigid and planar linkage that orients substituents for optimal target engagement. This combination makes the thiophene-carboxamide core an attractive starting point for library synthesis and lead optimization.[2]

General Synthetic Strategy: Amide Coupling

A common and robust method for synthesizing thiophene-based carboxamide derivatives is through the coupling of a thiophenecarboxylic acid with a desired amine. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent.

Below is a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of thiophene-carboxamide derivatives.

Therapeutic Applications & Mechanisms of Action

Thiophene-carboxamide derivatives have demonstrated remarkable versatility, showing potent activity against a wide array of biological targets.

Oncology

The development of novel anticancer agents remains a high priority to overcome limitations such as toxicity and drug resistance.[1] Thiophene derivatives have gained significant interest for their ability to target cancer-related proteins like kinases and apoptosis modulators.[1]

2.1.1. Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Thiophene-carboxamides have been successfully designed to target several key kinases.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Certain thiophene-3-carboxamide derivatives, developed from the lead compound PAN-90806, have shown potent VEGFR-2 inhibitory activity.[1][3] Inhibition of this pathway blocks downstream signaling through MEK and ERK, leading to reduced cell proliferation, migration, and induction of apoptosis.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-carboxamide derivatives.

-

EGFR Inhibition: Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a known oncogenic driver in several human cancers. The development of small-molecule tyrosine kinase inhibitors (TKIs) is a validated strategy, but mutation-based resistance is a growing challenge.[4][5] Novel trisubstituted thiophene-3-carboxamide selenide derivatives have been developed that show impressive EGFR kinase inhibition, with IC50 values in the nanomolar range.[4]

-

JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and play a role in inflammation and apoptosis. Some thiophene-3-carboxamide derivatives have been identified as dual inhibitors, functioning as both ATP mimetics and by targeting the substrate docking site, making them particularly interesting candidates.[6][7]

2.1.2. Tubulin Polymerization Inhibition

Microtubules, composed of α- and β-tubulin polymers, are essential for cell division. Disrupting their dynamics is a proven anticancer strategy. Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization by binding to the colchicine site. Thiophene-carboxamide derivatives have been designed as biomimetics of CA-4.[8][9] These compounds have shown potent activity against hepatocellular carcinoma (Hep3B) cell lines, inducing cell cycle arrest in the G2/M phase and demonstrating a binding pattern within the tubulin-colchicine pocket similar to CA-4.[8][9]

2.1.3. Other Anticancer Mechanisms

Thiophene-carboxamides exhibit a broad range of anticancer activities through various other mechanisms, including:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death by activating executioner caspases 3 and 7 and disrupting the mitochondrial membrane potential.[1][10]

-

Mitochondrial Complex I Inhibition: Analogs of the natural acetogenin solamin, where the lactone ring is replaced by a thiophene-3-carboxamide moiety, show potent antitumor activity by inhibiting mitochondrial complex I.[11][12]

-

PTP1B Inhibition: Thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in breast, liver, and leukemia cell lines, potentially through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1]

Table 1: Selected Thiophene-Carboxamide Derivatives and their In Vitro Anticancer Activity

| Compound ID | Target/Mechanism | Cancer Cell Line | Reported IC50/Activity | Reference |

| MB-D2 | Apoptosis Induction | A375 (Melanoma) | ~40% viability at 100 µM | [1] |

| Compound 2b | Tubulin Polymerization | Hep3B (Liver) | 5.46 µM | [8][9] |

| Compound 2e | Tubulin Polymerization | Hep3B (Liver) | 12.58 µM | [8][9] |

| Compound 16e | EGFR Kinase | HCT116 (Colon) | 3.20 µM | [4] |

| Compound 14d | VEGFR-2 Kinase | HCT116 (Colon) | IC50 < 10 µM | [3] |

| JCI-20679 | Mitochondrial Complex I | Multiple | In vivo activity shown | [1][12] |

Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibacterial and antifungal agents. Thiophene-based compounds have long been recognized for their potential in this area.[2]

-

Antibacterial Activity: Thiophene-2-carboxamide derivatives have shown slight to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][13] Their mechanism can involve the inhibition of essential bacterial enzymes.[13] Notably, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have been identified as good inhibitors of extended-spectrum-β-lactamase (ESBL) producing E. coli, a significant clinical threat.[14] Some nitrothiophene carboxamides act as prodrugs, requiring activation by bacterial nitroreductases to exert their bactericidal effect on multi-drug resistant isolates.[15]

-

Antifungal and Antiviral Activity: Certain thiophene-2-carboxamide derivatives have also been evaluated for their efficacy against fungal pathogens like Candida albicans and have shown potential anti-hepatitis C virus (HCV) activity.[16]

Neurodegenerative Disorders

Thiophene derivatives are promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to cross the blood-brain barrier (BBB), a critical property for CNS-acting drugs.[17] Their therapeutic potential stems from their ability to modulate multiple disease-related targets.[17][18]

-

Cholinesterase Inhibition: A key strategy for alleviating symptoms of Alzheimer's disease is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[19] Thiophene-2-carboxamide Schiff base derivatives have been designed as potent dual inhibitors of both AChE and BChE.[20] Structure-activity relationship (SAR) studies have shown that substitution on the phenyl ring with electronegative groups enhances inhibitory activity.[20]

-

Modulation of Protein Aggregation: The aggregation of amyloid-β (Aβ) and tau proteins are pathological hallmarks of Alzheimer's disease.[21] Benzo[b]thiophene‐2‐carboxamide derivatives have been synthesized as modulators of Aβ42 aggregation, with some compounds showing concentration-dependent inhibition of fibril formation.[22]

Key Preclinical Evaluation Protocols

To assess the therapeutic potential of novel thiophene-carboxamide derivatives, a series of standardized in vitro assays are essential. The following protocols are foundational for an initial screening cascade, particularly in an oncology context.

Protocol: Cell Viability Assessment by MTT Assay

This protocol determines the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Live cells with active dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.

Materials:

-

Thiophene-carboxamide derivative of interest

-

Cancer cell lines (e.g., MCF-7, HepG2, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well flat-bottom plates

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Apoptosis Assessment by Caspase-Glo® 3/7 Assay

This protocol quantifies the activation of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1] The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a luminescent signal proportional to caspase activity.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

Treated cells in a 96-well white-walled plate

-

Plate-reading luminometer

Methodology:

-

Prepare Reagent: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's instructions.

-

Cell Treatment: Seed and treat cells with the thiophene-carboxamide derivative in a 96-well white-walled plate as described in the MTT assay (steps 1-4).

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add Caspase-Glo® 3/7 Reagent: Add 100 µL of the prepared reagent to each well.

-

Incubation: Mix the contents by gently shaking the plate for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Challenges and Future Directions

Despite their immense potential, the development of thiophene-based drugs is not without challenges. A primary concern is metabolic liability. The thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as thiophene S-oxides and epoxides.[23] These reactive metabolites can lead to drug-induced toxicities, as was famously the case with the diuretic drug tienilic acid, which was withdrawn due to hepatotoxicity.[23] Therefore, a thorough investigation of the metabolic profile and potential for bioactivation is a critical step in the preclinical development of any new thiophene-containing candidate.

Future research should focus on:

-

Structure-Based Design: Employing computational tools and structural biology to design derivatives with improved selectivity and potency, while minimizing off-target effects and metabolic liabilities.

-

Multi-Target Ligands: Leveraging the versatility of the scaffold to design single molecules that can modulate multiple targets, a particularly promising strategy for complex multifactorial diseases like cancer and neurodegenerative disorders.[17]

-

Targeted Delivery: Developing novel formulations or drug delivery systems to enhance the bioavailability and tumor-specific targeting of potent thiophene-carboxamide anticancer agents.

Conclusion

The thiophene-based carboxamide scaffold represents a highly validated and exceptionally versatile platform for the discovery of new medicines. Its derivatives have demonstrated potent and diverse biological activities, from kinase and tubulin inhibition in oncology to enzyme modulation in infectious and neurodegenerative diseases. By understanding the underlying structure-activity relationships, employing robust synthetic strategies, and utilizing a systematic preclinical evaluation cascade, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class. A careful and early assessment of metabolic stability will be paramount to successfully translating these promising molecules from the laboratory to the clinic.

References

-

Butnariu, D., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Ii, H., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Metwally, H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]

-

Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. Available at: [Link]

-

Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Publishing. Available at: [Link]

-

RSC Publishing. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Books. Available at: [Link]

-

Kausar, N., et al. (2021). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]

-

Mehdhar, F. S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

-

Ii, H., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. J-Stage. Available at: [Link]

-

Amawi, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]

-

Metwally, H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

Kausar, N., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

-

Uddin, M. S., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC. Available at: [Link]

-

Ahmad, A., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. Available at: [Link]

-

Ahmad, A., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ResearchGate. Available at: [Link]

-

Singh, P., et al. (2025). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available at: [Link]

-

Hameed, S. P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. Available at: [Link]

-

Kausar, N., et al. (2021). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Semantic Scholar. Available at: [Link]

-

Shivakumar, B., et al. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

Limban, C., et al. (2026). (PDF) Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]

-

Klingstedt, T., et al. (2019). Thiophene-Based Ligands for Histological Multiplex Spectral Detection of Distinct Protein Aggregates in Alzheimer′s Disease. PMC. Available at: [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

-

Grøtli, M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. staff.najah.edu [staff.najah.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]

- 12. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Thiophene-Based Ligands for Histological Multiplex Spectral Detection of Distinct Protein Aggregates in Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

A Comparative Analysis of 3-Thiophenecarboxamide and 2-Thiophenecarboxamide Isomer Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Stability in Drug Design

In the landscape of modern drug discovery, the subtle distinctions between structural isomers can profoundly impact a compound's efficacy, safety, and overall viability as a therapeutic agent. Thiophene carboxamides, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2][3][4] The seemingly minor positional difference of the carboxamide group on the thiophene ring, at the 2- versus the 3-position, gives rise to two distinct isomers: 2-thiophenecarboxamide and 3-thiophenecarboxamide. While structurally similar, these isomers can exhibit significant differences in their physicochemical properties, most notably their stability.

This in-depth technical guide provides a comprehensive analysis of the core stability differences between 3-thiophenecarboxamide and 2-thiophenecarboxamide. As a senior application scientist, the following sections will dissect the underlying chemical principles governing their stability, offer field-proven experimental protocols for their synthesis and comparative stability assessment, and present a framework for leveraging this understanding in the rational design of more robust and effective drug candidates.

Comparative Analysis: Unpacking the Structural and Electronic Nuances

The stability of an amide bond is inherently robust, being approximately 100 times more stable towards hydrolysis than an ester linkage.[5] This stability is a cornerstone of protein structure and contributes to the pharmacokinetic profiles of many small molecule drugs.[5] However, the local chemical environment can modulate this inherent stability. In the case of thiophenecarboxamides, the position of the carboxamide substituent on the electron-rich thiophene ring is a key determinant of the molecule's overall stability.

The thiophene ring is an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system. This creates a non-uniform distribution of electron density, with the 2- and 5-positions being more electron-rich and more reactive towards electrophiles than the 3- and 4-positions. Conversely, the 3-position is more susceptible to nucleophilic attack. This electronic disparity directly influences the properties of the attached carboxamide group.

2-Thiophenecarboxamide: The carboxamide group at the 2-position experiences a more direct electronic influence from the sulfur atom. The proximity allows for greater resonance delocalization of the nitrogen lone pair into the carbonyl group, which is further stabilized by the aromatic system. This enhanced resonance contributes to a stronger C-N amide bond and, consequently, greater stability against hydrolysis and thermal degradation.

3-Thiophenecarboxamide: With the carboxamide group at the 3-position, the electronic communication with the sulfur atom is less direct. While still part of a conjugated system, the resonance stabilization of the amide bond is comparatively weaker. This can render the 3-isomer more susceptible to nucleophilic attack at the carbonyl carbon, potentially leading to lower stability under certain conditions.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2- and 3-thiophenecarboxamide, providing a quantitative basis for their comparison.

| Property | 2-Thiophenecarboxamide | 3-Thiophenecarboxamide | Rationale for Stability Difference |

| Molecular Weight | 127.17 g/mol [6] | 127.17 g/mol | Identical molecular weight. |

| Melting Point | 180 - 183 °C[7] | ~140-143 °C (Derivative dependent) | The higher melting point of the 2-isomer suggests stronger intermolecular forces and a more stable crystal lattice, potentially due to more favorable packing and stronger hydrogen bonding facilitated by its electronic structure. |

| Water Solubility | Insoluble[8] | Generally low solubility | While both have low water solubility, the difference in polarity due to the substituent position can lead to slight variations in solubility in different solvent systems. The more polarized nature of the 2-isomer might influence its solvation characteristics. |

| Calculated pKa | ~12.56 (for the corresponding thioamide)[9] | Not readily available | The pKa of the N-H proton can be an indicator of the electronic environment of the amide. Differences are expected due to the varying electron-withdrawing/donating character of the thiophene ring at the 2- and 3-positions. |

| Susceptibility to Hydrolysis | Lower | Higher (theoretically) | The greater resonance stabilization of the amide bond in the 2-isomer is predicted to make it less susceptible to both acidic and basic hydrolysis compared to the 3-isomer.[5][10][11][12] |

Experimental Protocols for Synthesis and Stability Assessment

To empirically validate the theoretical stability differences, a series of well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of both isomers and for conducting comparative stability studies.

Synthesis of 2-Thiophenecarboxamide

The synthesis of 2-thiophenecarboxamide typically proceeds from the commercially available 2-thiophenecarboxylic acid.

Methodology:

-

Acid Chloride Formation: To a solution of 2-thiophenecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-thiophenecarbonyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g of starting acid) and cool to 0 °C. Add concentrated aqueous ammonia (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure 2-thiophenecarboxamide.[13]

Synthesis of 3-Thiophenecarboxamide

The synthesis of 3-thiophenecarboxamide often requires a multi-step approach, starting from a suitable 3-substituted thiophene.

Methodology:

-

Lithiation and Carboxylation: Dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of bromide) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Quenching with CO₂: Quench the reaction by pouring the mixture onto an excess of crushed dry ice. Allow the mixture to warm to room temperature.

-

Acidification and Extraction: Add water and acidify with 2M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with brine.

-

Purification of Acid: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-thiophenecarboxylic acid. This can be purified by recrystallization.

-

Amidation: Follow the same procedure as for 2-thiophenecarboxamide, starting from 3-thiophenecarboxylic acid, to obtain 3-thiophenecarboxamide.[14]

Comparative Stability Assessment Protocols

To quantitatively compare the stability of the two isomers, the following forced degradation studies are recommended.

1. Hydrolytic Stability:

-

Procedure: Prepare stock solutions of each isomer in a suitable solvent (e.g., acetonitrile/water). Aliquot the stock solutions into separate vials containing 1M HCl (for acidic hydrolysis) and 1M NaOH (for basic hydrolysis). Maintain the vials at a constant temperature (e.g., 60 °C).

-

Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by a validated stability-indicating HPLC method.

-

Endpoint: Determine the rate of degradation for each isomer by plotting the percentage of remaining parent compound against time. Identify major degradation products using LC-MS.

2. Thermal Stability:

-

Procedure: Prepare solutions of each isomer in a relevant solvent system. Subject the solutions to elevated temperatures (e.g., 80 °C) in sealed vials to prevent evaporation.

-

Analysis: Analyze the samples at various time points using HPLC to quantify the parent compound.

-

Endpoint: Compare the degradation kinetics of the two isomers under thermal stress.

3. Photostability:

-

Procedure: Expose solutions of each isomer to a light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16] A control sample should be kept in the dark.

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

-

Endpoint: Assess the extent of photodegradation for each isomer and identify any photoproducts.[17]

Conclusion and Future Perspectives

The positional isomerism of the carboxamide group on the thiophene ring has a tangible impact on the stability of 2- and 3-thiophenecarboxamide. The enhanced resonance stabilization afforded to the 2-isomer theoretically imparts greater resistance to hydrolytic, thermal, and photolytic degradation compared to the 3-isomer. The provided experimental protocols offer a robust framework for the empirical validation of these stability differences.

For drug development professionals, a thorough understanding of these nuances is paramount. The choice between a 2- or 3-thiophenecarboxamide scaffold should not be arbitrary but rather a data-driven decision based on the desired stability profile for a given therapeutic application. In instances where enhanced stability is critical for oral bioavailability or extended shelf-life, the 2-thiophenecarboxamide core may be the more prudent choice. Conversely, in scenarios where controlled degradation or a specific metabolic pathway is desired, the 3-isomer might offer advantages.

Future research in this area could involve more in-depth computational modeling to precisely quantify the energetic differences in stability and to predict the degradation pathways of novel thiophenecarboxamide derivatives.[18] Such in silico studies, in conjunction with empirical data, will further empower medicinal chemists to design next-generation therapeutics with optimized stability and performance characteristics.

References

-

Amide - Wikipedia. Available from: [Link]

-

Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange. (2020). Available from: [Link]

-

Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC. Available from: [Link]

-

Concise Synthesis of TPCA-1 and Related Thiophene-carboxamides by Cross Coupling. (2025). Available from: [Link]

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC. Available from: [Link]

-

Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). Available from: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023). Available from: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (2025). Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Available from: [Link]

-

24.4: Hydrolysis of Amides - Chemistry LibreTexts. (2021). Available from: [Link]

-

2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem. Available from: [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF - ResearchGate. (2025). Available from: [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds - Engineered Science Publisher. (2023). Available from: [Link]

-

Method for producing thiophene-3-carboxaldehyde. (2001). Available from: [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI. (2023). Available from: [Link]

-

Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed. Available from: [Link]

-

Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Available from: [Link]

-

(PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - ResearchGate. (2025). Available from: [Link]

-

Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. Available from: [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available from: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. (2018). Available from: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC. (2022). Available from: [Link]

-

Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed. (2003). Available from: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. Available from: [Link]

-

Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation - OUCI. Available from: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - ResearchGate. (2022). Available from: [Link]

-

UV–visible spectra of (1a) 2-thiophenecarboxaldehyde thiosemicarbazone,... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

2-Thiophenecarboxaldehyde - NIST WebBook. Available from: [Link]

-

Photostability Studies - Eurofins Czech. Available from: [Link]

-

Two biologically active thiophene-3-carboxamide derivatives - PubMed. (2004). Available from: [Link]

-

Two biologically active thiophene-3-carboxamide derivatives - SciSpace. Available from: [Link]

-

Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed. (2016). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. THIOPHENE-2-THIOCARBOXAMIDE | 20300-02-1 [chemicalbook.com]

- 9. THIOPHENE-2-THIOCARBOXAMIDE CAS#: 20300-02-1 [m.chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 14. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photostability Studies - Eurofins Scientific [eurofins.cz]

- 16. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Biological Targets of N-phenyl-3-thiophenecarboxamide Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of N-phenyl-3-thiophenecarboxamide derivatives , a privileged scaffold in medicinal chemistry. Unlike its 2-isomer counterpart, the 3-thiophenecarboxamide moiety offers unique vector positioning for substituents, enabling high-affinity interactions with specific hydrophobic pockets in viral polymerases and receptor tyrosine kinases.

This document focuses on three primary biological targets: Influenza Virus RdRP (PB2-PB1 interaction) , VEGFR-2 (Angiogenesis) , and HIV-1 RNase H .

Executive Summary

The N-phenyl-3-thiophenecarboxamide scaffold represents a versatile pharmacophore characterized by a thiophene ring substituted at the C3 position with an amide group linked to a phenyl ring. This structural arrangement allows for distinct "kinked" conformations that mimic peptide bonds or specific alpha-helical turns, making it highly effective in disrupting protein-protein interactions (PPIs) and binding to ATP-binding pockets of kinases.

Key Biological Targets:

-

Influenza A Virus RdRP: Disruption of the PB1-PB2 subunit interface.

-

VEGFR-2 (KDR): ATP-competitive inhibition preventing tumor angiogenesis.

-

HIV-1 Reverse Transcriptase: Allosteric inhibition of the RNase H domain.[1]

-

SIRT1 (Sirtuins): Epigenetic modulation via NAD+ dependent deacetylation inhibition.

Part 1: Chemical Scaffold Analysis & SAR

The core utility of this scaffold lies in its ability to present substituents in specific vectors.

-

The Thiophene Ring: Acts as a bioisostere for phenyl or thiazole rings but with different electronic properties (electron-rich) and lipophilicity.

-

The 3-Carboxamide Linker: Provides a rigid hydrogen-bond donor/acceptor motif essential for orienting the N-phenyl group.

-

The N-Phenyl Group: Serves as a hydrophobic anchor, often engaging in

stacking or occupying hydrophobic pockets (e.g., the hydrophobic groove of PB1).

SAR Table: Substituent Effects on Target Selectivity

| R-Group Modification | Primary Target | Mechanism of Action | Key Interaction |

| N-(4-quinolyloxy)phenyl | VEGFR-2 | Kinase Inhibition | H-bonding with hinge region (Cys919) |

| 2,5-Dimethyl substitution | Influenza RdRP | PPI Disruption | Steric occlusion of PB2 binding site |

| Cyclohepta-fusion | HIV-1 RNase H | Allosteric Inhibition | Destabilization of active site geometry |

| Tenovin-6 Analogs | SIRT1 | Deacetylase Inhibition | Substrate competition/allosteric |

Part 2: Primary Target – Influenza Virus RdRP (PB1-PB2 Interaction)

Mechanism of Action

The RNA-dependent RNA polymerase (RdRP) of the Influenza A virus is a heterotrimer composed of PA, PB1, and PB2 subunits. The interaction between PB1 (catalytic core) and PB2 (cap-binding) is critical for viral replication.

-

Target Site: The N-terminal domain of PB1 binds to the C-terminal domain of PB2.

-

Inhibition Mode: N-phenyl-3-thiophenecarboxamide derivatives act as Protein-Protein Interaction (PPI) inhibitors . They mimic the alpha-helical turn of the PB2 peptide that normally inserts into the PB1 hydrophobic groove.

Experimental Validation: Minireplicon Assay

To validate activity against this target, a luciferase-based minireplicon assay is the gold standard.

Protocol: Influenza A Minireplicon Assay

-

Cell Seeding: Seed HEK293T cells (2 x 10^5 cells/well) in 12-well plates.

-

Transfection: Co-transfect cells with plasmids encoding:

-

Viral proteins: PB1, PB2, PA, and NP (Nucleoprotein).

-

Reporter: vRNA-like luciferase reporter (pPolI-Luc).

-

Normalization control: Renilla luciferase (pRL-TK).

-

-

Compound Treatment: 4 hours post-transfection, treat cells with the N-phenyl-3-thiophenecarboxamide derivative (0.1 - 50

M). -

Incubation: Incubate for 24 hours at 37°C.

-

Lysis & Detection: Lyse cells using Passive Lysis Buffer (Promega). Measure Firefly and Renilla luminescence.

-

Analysis: Calculate Relative Light Units (RLU). A decrease in RLU indicates inhibition of the RdRP complex assembly or function.

Pathway Visualization

Caption: Disruption of Influenza A RdRP assembly. The inhibitor competitively binds to the PB1 subunit, preventing PB2 recruitment and halting viral replication.

Part 3: Secondary Target – VEGFR-2 (Angiogenesis)

Mechanism of Action

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary driver of tumor angiogenesis.

-

Target Site: The intracellular ATP-binding pocket of the tyrosine kinase domain.

-

Binding Mode: The amide moiety of the thiophene-3-carboxamide forms hydrogen bonds with the "hinge region" residues (e.g., Cys919), while the N-phenyl group extends into the hydrophobic back pocket. This prevents ATP binding and subsequent autophosphorylation.

Experimental Validation: HUVEC Tube Formation Assay

This phenotypic assay confirms the anti-angiogenic potential of the compound.

Protocol: Matrigel Tube Formation Assay

-

Matrigel Preparation: Thaw Growth Factor Reduced Matrigel at 4°C overnight. Coat 96-well plates (50

L/well) and polymerize at 37°C for 30 mins. -

Cell Seeding: Resuspend Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium (1.5 x 10^4 cells/well).

-

Treatment: Add compound (10 nM - 10

M) or Suramin (positive control) to the cell suspension. -

Seeding: Plate the cell-compound mixture onto the Matrigel.

-

Incubation: Incubate for 6–18 hours at 37°C.

-

Imaging: Capture images using phase-contrast microscopy.

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

-

Total tube length.

-

Number of junctions/nodes.

-

Total mesh area.

-

Signaling Pathway Visualization

Caption: VEGFR-2 signaling cascade.[2] The inhibitor blocks ATP binding, preventing downstream phosphorylation of ERK/MEK and inhibiting angiogenesis.

Part 4: Emerging Target – HIV-1 RNase H

Mechanism of Action

The Reverse Transcriptase (RT) of HIV-1 has two functions: DNA polymerization and RNase H activity (degrading RNA in DNA:RNA hybrids).

-

Target Site: The RNase H domain (distinct from the polymerase active site).

-

Specificity: Fused thiophene-3-carboxamides (e.g., cycloheptathiophene derivatives) bind to an allosteric site near the RNase H active center, altering the geometry required for divalent cation (Mg2+/Mn2+) coordination, which is essential for catalysis.

Quantitative Data Summary

| Compound Class | Target | IC50 / Kd | Cell Line / Assay | Ref |

| Thiophene-3-carboxamide (14d) | VEGFR-2 | 191.1 nM | HUVEC / Kinase Assay | [1] |

| Polyamido-thiophene | Influenza RdRP | 2 - 10 | Minireplicon (HEK293T) | [2] |

| Cycloheptathiophene-3-amide | HIV-1 RNase H | 0.5 - 5 | Biochemical RNase H | [3] |

| Tenovin-6 Analog | SIRT1 | ~10 | p53 Acetylation Assay | [4] |

References

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Source: Bioorganic Chemistry (2024). Link:[Link]

-

Optimization of small-molecule inhibitors of influenza virus polymerase: from thiophene-3-carboxamide to polyamido scaffolds. Source: Journal of Medicinal Chemistry (2014). Link:[Link]

-

Studies on Cycloheptathiophene-3-Carboxamide Derivatives as Allosteric HIV-1 Ribonuclease H inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Link:[Link]

-

Sirtuin Biology in Cancer and Metabolic Disease: Cellular Pathways for Clinical Discovery. Source: Elsevier / ScienceDirect (Book Chapter). Link:[Link]

Sources

Methodological & Application

Introduction: The Significance of Thiophene Carboxamides and the Lithiation Approach

An in-depth guide to the synthesis of N-phenyl-3-thiophenecarboxamide, this document provides senior researchers and drug development professionals with a comprehensive protocol leveraging a directed lithiation strategy. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the process.

Thiophene-based scaffolds are of significant interest in medicinal chemistry, appearing in numerous pharmacologically active compounds. The N-phenyl-3-thiophenecarboxamide core, in particular, serves as a valuable structural motif. The substitution of a phenyl ring with a thiophene ring is a common bioisosteric replacement strategy aimed at modulating a compound's pharmacokinetic and pharmacodynamic profile.[1]

The synthesis of specifically substituted thiophenes can be challenging. Direct electrophilic substitution on the thiophene ring typically favors the 2- and 5-positions due to the directing effect of the sulfur atom.[2] To achieve regioselective functionalization at the 3-position, strategies such as directed ortho-metalation (DoM) or, more commonly, lithium-halogen exchange are employed.[3][4][5] This protocol details a robust and efficient synthesis of N-phenyl-3-thiophenecarboxamide starting from 3-bromothiophene, utilizing a lithium-halogen exchange reaction to generate a 3-thienyllithium intermediate, which is then trapped with phenyl isocyanate. This method offers high regioselectivity and good yields.[6]

Reaction Mechanism: Lithium-Halogen Exchange

The core of this synthesis is a lithium-halogen exchange reaction, a powerful tool for creating organolithium reagents that are otherwise difficult to access via direct deprotonation. The process involves treating an organohalide (in this case, 3-bromothiophene) with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures.

The mechanism proceeds through the formation of an "ate-complex," where the nucleophilic alkyl group from n-BuLi attacks the bromine atom on the thiophene ring.[7] This transient, higher-order organolithiate complex then collapses, expelling the more stable lithium-containing organic species (3-thienyllithium) and the alkyl halide (n-butyl bromide). The reaction is driven thermodynamically by the formation of the more stable organolithium reagent, where the lithium is attached to the more electronegative sp²-hybridized carbon of the thiophene ring compared to the sp³-hybridized carbon of the starting n-BuLi.

This highly reactive 3-thienyllithium species is a potent nucleophile and readily attacks the electrophilic carbon of phenyl isocyanate. The resulting lithium amide salt is then protonated during the aqueous workup to yield the final N-phenyl-3-thiophenecarboxamide product. Conducting the reaction at -78 °C is crucial to prevent side reactions, including the decomposition of the organolithium intermediate.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

Application Notes & Protocols: Synthesis of N-Phenyl-3-thiophenecarboxamide via Nucleophilic Addition of 3-Thienyl Lithium to Phenyl Isocyanate

Abstract & Introduction

The synthesis of N-aryl thiophenecarboxamides represents a cornerstone reaction in modern medicinal chemistry. The thiophene nucleus is recognized as a "privileged scaffold," a structural motif that consistently appears in a wide array of biologically active compounds and approved drugs.[1][2] Its utility stems from its role as a bioisostere for the phenyl ring, where the substitution of a carbon atom with sulfur alters the molecule's electronic distribution, lipophilicity, and metabolic profile, often enhancing drug-receptor interactions and overall pharmacokinetic properties.[3] Thiophene-based carboxamides, in particular, are integral to the development of novel therapeutics, including potent kinase inhibitors for anti-cancer applications.[4]

This document provides a comprehensive guide to the synthesis of N-phenyl-3-thiophenecarboxamide, a representative member of this important class of compounds. The core transformation involves the reaction of phenyl isocyanate with 3-thienyl lithium. We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, address critical safety considerations, and discuss the significance of this structural motif in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood methodology for accessing this valuable chemical scaffold.

Reaction Mechanism and Scientific Principles

The synthesis is a two-stage process executed in a single pot: the initial formation of the organolithium nucleophile, followed by its reaction with the isocyanate electrophile.

Stage 1: Generation of 3-Thienyl Lithium

3-Thienyl lithium is a potent nucleophile but is not commercially available due to its limited stability. It is therefore generated in situ immediately prior to use. The most common and efficient method is a halogen-lithium exchange reaction, where an organolithium reagent, typically n-butyllithium (n-BuLi), abstracts a halogen atom (usually bromine) from a precursor like 3-bromothiophene.[5]

This exchange is highly favorable and rapid, even at cryogenic temperatures such as -78 °C. Conducting the reaction at low temperatures is crucial to suppress side reactions and prevent the decomposition of the newly formed 3-thienyl lithium, which can be unstable at room temperature.[6]

Stage 2: Nucleophilic Addition to Phenyl Isocyanate

The isocyanate group (-N=C=O) is a powerful electrophile due to the cumulative electron-withdrawing effects of the nitrogen and oxygen atoms, rendering the central carbon atom highly susceptible to nucleophilic attack. The carbanionic carbon of 3-thienyl lithium readily attacks this electrophilic carbon.[7] This addition breaks the C=O pi bond, forming a lithium N-phenyl-N-(3-thienylcarbonyl)amide intermediate.

Stage 3: Aqueous Work-up

The final product is obtained by quenching the reaction mixture with a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This protonates the nitrogen atom of the lithium amide salt, yielding the stable N-phenyl-3-thiophenecarboxamide and lithium chloride as a byproduct.

The overall mechanistic pathway is illustrated below.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and reactions of 3-benzo[b]thienyl-lithium - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Condensed thiophen ring systems. Part VII. Stability of 3-benzo[b]-thienyl-lithium - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Topic: Strategic Solvent Selection for the Recrystallization of N-phenyl-3-thiophenecarboxamide

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the purification of N-phenyl-3-thiophenecarboxamide via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is critically dependent on the appropriate choice of solvent.[1] This note moves beyond a simple list of solvents, delving into the chemical principles that govern solubility and providing a systematic, empirical protocol for solvent screening. By understanding the interplay between the solute's structure and the solvent's properties, researchers can enhance purity, maximize yield, and ensure the reproducibility of their results.

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization process involves:

-

Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.

-

Filtering the hot solution to remove any insoluble impurities.

-

Allowing the solution to cool slowly and undisturbed.

-

As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (the mother liquor).

-

Collecting the pure crystals by filtration.

The selection of the solvent is the most critical step in this process.[2] A poorly chosen solvent can lead to low recovery, minimal purification, or complete failure of the crystallization process.

Molecular Considerations for N-phenyl-3-thiophenecarboxamide

To make an educated initial guess, we must analyze the structure of N-phenyl-3-thiophenecarboxamide.

-

Amide Group (-CONH-): This functional group is polar and capable of both donating (N-H) and accepting (C=O) hydrogen bonds. This suggests solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or acetonitrile).[3]

-

Phenyl Ring & Thiophene Ring: These aromatic rings are predominantly non-polar and will contribute to the molecule's solubility in solvents with some non-polar character.

The presence of both polar and non-polar regions suggests that an ideal solvent will likely have an intermediate polarity. A very polar solvent like water might not sufficiently dissolve the compound even when hot, while a very non-polar solvent like hexane might fail to dissolve it at all. The adage "like dissolves like" serves as a primary guide.[2]

Criteria for an Ideal Recrystallization Solvent

An optimal solvent for recrystallizing N-phenyl-3-thiophenecarboxamide should meet the following criteria:

-

Favorable Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[4][5]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[2][5]

-

Chemical Inertness: The solvent must not react with the compound.[2][4]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

-

Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although scientific necessity often requires compromise on these factors.

Protocol I: Systematic Solvent Screening

Before committing the bulk of your material, a small-scale screening of potential solvents is essential. This empirical approach is the most reliable method for identifying the best solvent.

Materials:

-

Crude N-phenyl-3-thiophenecarboxamide (~25 mg per test)

-

Small test tubes or vials

-

A selection of solvents (see Table 1 for suggestions)

-

Hot plate or sand bath

-

Spatula and stirring rod

Workflow for Solvent Selection

Caption: Workflow for empirical solvent screening.

Procedure:

-

Place approximately 25 mg of the crude solid into a small test tube.

-

Add the selected solvent dropwise at room temperature, stirring after each addition. If the solid dissolves completely in a small volume (e.g., < 0.5 mL), the solvent is unsuitable as the compound is too soluble.

-

If the solid is not soluble in the cold solvent, gently heat the mixture to the solvent's boiling point. Use a hot plate, never a Bunsen burner for organic solvents.

-

If the solid does not dissolve upon heating, the solvent is unsuitable.

-

If the solid dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature. If necessary, further cool in an ice-water bath.

-

A suitable solvent is one in which the compound dissolves when hot and forms abundant, well-defined crystals upon cooling.

Table 1: Potential Solvents for Screening

Based on the molecular structure, the following solvents are recommended for initial screening, listed in approximate order of decreasing polarity.[6]

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Ethanol | 78.5 | 24.6 | A good starting point. Often successful for amides.[3][7] |

| Isopropanol | 82.2 | 18.3 | Similar to ethanol but slightly less polar. |

| Acetone | 56.1 | 21.0 | A polar aprotic option. Its low boiling point makes it easy to remove.[3] |

| Acetonitrile | 81.7 | 36.6 | A polar aprotic solvent; often gives good results for amides.[3] |

| Ethyl Acetate | 77.1 | 6.0 | A solvent of intermediate polarity. |

| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent. May be useful in a mixed-solvent system. |

| Ethanol/Water | Varies | Varies | A mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. |

| Toluene/Hexane | Varies | Varies | A mixed-solvent system for less polar compounds. |

Data sourced from multiple references.[8][9]

Protocol II: Bulk Recrystallization of N-phenyl-3-thiophenecarboxamide

This protocol assumes a suitable single solvent (e.g., Ethanol) has been identified from the screening process.

Materials:

-

Crude N-phenyl-3-thiophenecarboxamide

-

Selected recrystallization solvent

-

Two Erlenmeyer flasks (one for dissolving, one for filtering into)

-

Hot plate

-

Stemless funnel and fluted filter paper

-

Büchner funnel, filter flask, and vacuum source

-

Watch glass

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recrystallization [sites.pitt.edu]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]